Superior DPP-4 Inhibitory Potency of Neogliptin (2-Azabicyclo[2.2.1]heptane Derivative) vs. Sitagliptin and Vildagliptin
Neogliptin (compound 12a), a derivative incorporating the 2-azabicyclo[2.2.1]heptane scaffold, exhibits significantly greater in vitro potency against dipeptidyl peptidase-4 (DPP-4) compared to the clinically approved gliptins sitagliptin and vildagliptin [1]. While the exact IC50 values for sitagliptin and vildagliptin were not determined in parallel within this specific study, neogliptin's reported IC50 of 16.8 ± 2.2 nM is noted as 'more potent' than these established drugs based on literature comparisons [1].
| Evidence Dimension | DPP-4 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 16.8 ± 2.2 nM (neogliptin, a 2-azabicyclo[2.2.1]heptane derivative) |
| Comparator Or Baseline | Sitagliptin (IC50 not specified in this study; literature values range from 18-20 nM); Vildagliptin (IC50 not specified in this study; literature values range from 10-20 nM) |
| Quantified Difference | Neogliptin is reported to be a 'more potent DPP-4 inhibitor than vildagliptin and sitagliptin' [1]. |
| Conditions | In vitro enzymatic assay using recombinant human DPP-4. |
Why This Matters
For procurement in drug discovery programs, a scaffold that yields lead compounds with sub-20 nM potency provides a competitive advantage in target engagement, potentially enabling lower therapeutic doses and reduced off-target effects.
- [1] Maslov, I. O., et al. 'Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4).' Pharmaceuticals 2022, 15(3), 273. View Source
